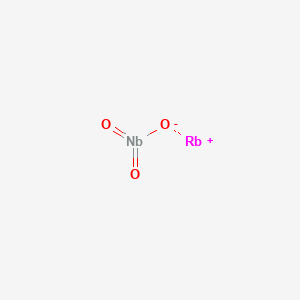
Trioxyde de zirconium de baryum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium zirconium trioxide is a chemical compound with the formula BaZrO₃. It is known for its superior mechanical, thermal, and chemical stability. This compound is widely used in various applications due to its unique properties, including its use as a radiopacifier in mineral trioxide aggregates for endodontic filling applications .
Applications De Recherche Scientifique
Barium zirconium trioxide has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: It is used in the preparation of radiopaque materials for medical imaging.
Medicine: It is used in dental materials, particularly in mineral trioxide aggregates for root canal treatments.
Mécanisme D'action
Target of Action
Barium zirconium trioxide, also known as barium(2+);oxygen(2-);zirconium(4+), is a compound that primarily targets proton conduction . This compound has been extensively studied for its potential applications in various fields such as portable electronics, transport systems, energy storage, and fuel cells .
Mode of Action
It is believed to exhibit diverse properties, includingphotocatalytic activity , dielectric properties , and thermal stability . These properties suggest that the compound may interact with its targets by facilitating proton conduction and exhibiting photocatalytic activity .
Biochemical Pathways
The compound’s role in proton conduction suggests that it may influence pathways related toenergy transfer and conversion
Result of Action
The molecular and cellular effects of barium zirconium trioxide’s action are largely dependent on its role in proton conduction. It is believed to contribute to the efficiency of energy conversion systems by facilitating proton conduction . This could potentially enhance the performance of devices such as fuel cells and portable electronics .
Action Environment
The action, efficacy, and stability of barium zirconium trioxide can be influenced by various environmental factors. For instance, the compound’s proton conduction properties may be affected by temperature . Additionally, the presence of other ions in the environment could potentially influence the compound’s stability and efficacy .
Méthodes De Préparation
Barium zirconium trioxide can be synthesized using several methods. One common method is the sol-gel process, which involves the preparation of a sol that undergoes gelation to form a gel. This gel is then calcined at temperatures ranging from 700 to 1000 degrees Celsius to obtain the final product . Another method involves the mechanochemical route, where barium carbonate and zirconium oxide are used as precursors. These precursors are subjected to high-energy ball milling, followed by sintering at high temperatures to form barium zirconium trioxide .
Analyse Des Réactions Chimiques
Barium zirconium trioxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form different oxides.
Reduction: It can be reduced by hydrogen or carbon monoxide to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one of its components is replaced by another element or compound.
Common reagents used in these reactions include oxygen, hydrogen, and carbon monoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Barium zirconium trioxide can be compared with other similar compounds such as barium titanate and barium zirconium titanate. While all these compounds share similar properties, barium zirconium trioxide is unique in its combination of mechanical, thermal, and chemical stability. Barium titanate, for example, is known for its ferroelectric properties, while barium zirconium titanate is known for its dielectric properties .
Similar compounds include:
- Barium titanate (BaTiO₃)
- Barium zirconium titanate (Ba(Zr₀.₅Ti₀.₅)O₃)
- Barium zirconate (BaZrO₃)
These compounds are used in various applications, but barium zirconium trioxide stands out due to its unique combination of properties .
Propriétés
IUPAC Name |
barium(2+);oxygen(2-);zirconium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.3O.Zr/q+2;3*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFKDQYBEKOEOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Zr+4].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO3Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12009-21-1 |
Source


|
| Record name | Barium zirconium oxide (BaZrO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium zirconium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)










